molecular formula C20H32O3 B593983 (±)5,6-DHET lactone CAS No. 213126-92-2

(±)5,6-DHET lactone

Cat. No.: B593983
CAS No.: 213126-92-2
M. Wt: 320.473
InChI Key: FVXUUVSFGPLNBJ-QNEBEIHSSA-N
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Description

(±)5,6-DHET lactone, also known as (±)5,6-DiHETrE lactone, is a lactonized form of 5,6-EET and 5,6-DiHET. It is a compound of significant interest in scientific research due to its potent biological activities, particularly in the cardiovascular system. The compound is known for its ability to induce vasodilation in isolated canine coronary arterioles and human microvessels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (±)5,6-DHET lactone typically involves the lactonization of 5,6-EET and 5,6-DiHET. In solution, 5,6-EET degrades into 5,6-DiHET and 5,6-δ-lactone, which can be converted to 5,6-DiHET and quantified by GC-MS . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the stability and purity of the compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would require stringent quality control measures to ensure the consistency and efficacy of the compound for research purposes.

Chemical Reactions Analysis

Types of Reactions: (±)5,6-DHET lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields and product stability.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives that retain the core lactone structure. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

(±)5,6-DHET lactone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying lactonization reactions and the synthesis of complex molecules. In biology and medicine, this compound is studied for its vasodilatory effects and potential therapeutic applications in cardiovascular diseases . The compound’s ability to induce vasodilation and increase intracellular calcium levels makes it a valuable tool for understanding vascular physiology and developing new treatments for hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

(±)5,6-DHET lactone is unique among similar compounds due to its potent vasodilatory effects and specific mechanism of action. Similar compounds include other lactonized forms of epoxyeicosatrienoic acids (EETs) and dihydroxyeicosatrienoic acids (DiHETs), such as 5,6-EET and 5,6-DiHET . These compounds share similar structures and biological activities but differ in their specific effects and mechanisms of action. The uniqueness of this compound lies in its ability to induce vasodilation through a combination of calcium signaling and nitric oxide pathways, making it a valuable tool for cardiovascular research.

Properties

IUPAC Name

6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(22)23-19/h6-7,9-10,12-13,18-19,21H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXUUVSFGPLNBJ-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC(C1CCCC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CC(C1CCCC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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